molecular formula C20H24N2O4 B268977 4-isopropoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

4-isopropoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Cat. No. B268977
M. Wt: 356.4 g/mol
InChI Key: NESPDRWTSSIYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide, also known as IMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. IMAP is a small molecule that has been shown to have a variety of biological effects, including anti-tumor and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is not fully understood, but it is thought to involve the inhibition of several signaling pathways that are involved in cell growth and inflammation. This compound has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells, which is important for the spread of cancer. In addition, this compound has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

4-isopropoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, making it suitable for high-throughput screening. This compound has also been shown to have low toxicity, making it a safe compound to use in animal studies. However, there are also limitations to using this compound in lab experiments. This compound has poor solubility in water, which can make it difficult to administer in animal studies. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 4-isopropoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide. One area of research is to further elucidate the mechanism of action of this compound, which can help to identify new targets for cancer and inflammatory diseases. Another area of research is to optimize the synthesis of this compound to improve its solubility and bioavailability. In addition, there is a need for more animal studies to determine the efficacy and safety of this compound in vivo. Finally, there is a need for clinical trials to determine the potential of this compound as a treatment for cancer, inflammation, and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a small molecule that has potential applications in medical research. It has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects, making it a potential treatment for a variety of diseases. The synthesis of this compound has been optimized for high yields and purity, making it a suitable compound for further research. However, there are also limitations to using this compound in lab experiments, and more research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 4-isopropoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide involves several steps, including the reaction of 4-aminophenyl-4-isopropoxybenzoate with N-(2-methoxyethyl)chloroacetamide, followed by the reaction of the resulting intermediate with 4-nitrophenyl chloroformate. The final product is obtained by the reduction of the nitro group using palladium on carbon. The synthesis of this compound has been optimized for high yields and purity, making it a suitable compound for further research.

Scientific Research Applications

4-isopropoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to have potential applications in cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and colitis. In addition, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-4-[(4-propan-2-yloxybenzoyl)amino]benzamide

InChI

InChI=1S/C20H24N2O4/c1-14(2)26-18-10-6-16(7-11-18)20(24)22-17-8-4-15(5-9-17)19(23)21-12-13-25-3/h4-11,14H,12-13H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

NESPDRWTSSIYAH-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC

Origin of Product

United States

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